Lipophilicity Differentiation: XLogP3 Comparison vs. Furan-2-sulfonamide
The compound exhibits a computed XLogP3 of 2.1, indicative of moderate lipophilicity suitable for blood-brain barrier penetration prediction models [1]. In contrast, the core scaffold furan-2-sulfonamide (CAS 55673-71-7) has a computed XLogP3 of -0.4 [2], representing a difference of approximately 2.5 log units. This quantified difference implies a >300-fold higher predicted partition coefficient for the target compound, which directly impacts its suitability for cellular permeability assays and in vivo distribution studies.
| Evidence Dimension | Partition coefficient (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Furan-2-sulfonamide: XLogP3 = -0.4 |
| Quantified Difference | ΔXLogP3 ≈ 2.5 |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
A 2.5 log unit higher lipophilicity indicates significantly greater membrane permeability potential, making this compound a superior candidate for intracellular target engagement studies over the polar core scaffold.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 49714013, N-[1-(Furan-2-yl)propan-2-yl]butane-1-sulfonamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/49714013 View Source
- [2] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 32672, Furan-2-sulfonamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/32672 View Source
